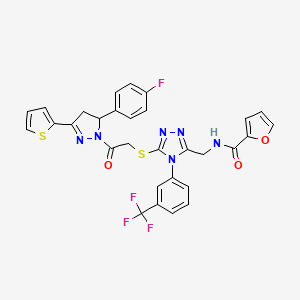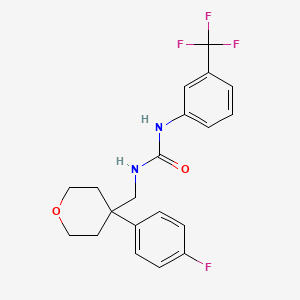
1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a structurally complex molecule that may have potential applications in pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis and properties of similar urea derivatives.
Synthesis Analysis
The synthesis of urea derivatives can be approached through multicomponent reactions, as demonstrated in the first paper, which describes the use of urea as an organo-catalyst in the synthesis of various functionalized 2-amino-3-cyano-4H-pyrans and related heterocycles . Although the specific compound is not synthesized in this study, the methods described could potentially be adapted for its synthesis, considering the structural similarities with the pyran ring and the urea moiety.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group composed of a carbonyl group (C=O) flanked by two amine groups (NH2). This moiety is central to the biological activity of these compounds. The presence of aromatic rings, such as the fluorophenyl and trifluoromethylphenyl groups, in the compound of interest suggests potential interactions with biological targets through pi-stacking and hydrophobic interactions.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including those that form carbon-nitrogen bonds. The synthesis of 1-aryl-3-(2-chloroethyl) ureas, as described in the second paper, involves the reaction of 4-phenylbutyric acid and alkylanilines . This process could provide insights into the reactivity of the nitrogen atoms in the urea moiety and the potential for forming additional bonds, which is relevant for the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of fluorine atoms can significantly affect the compound's lipophilicity and electronic properties, potentially enhancing its ability to cross biological membranes and bind to targets. The synthesis and in vitro assay of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents indicate that these compounds can exhibit cytotoxicity against human adenocarcinoma cells, suggesting that similar urea derivatives may also possess biological activity .
Scientific Research Applications
Hydrogelation and Rheology Modification
- Anion Tuning of Hydrogel Properties: Compounds similar to the queried chemical have been studied for their ability to form hydrogels, with the rheology and morphology of these gels being tunable by the identity of the anion. This highlights their potential in creating materials with specific physical properties for biomedical and environmental applications (Lloyd & Steed, 2011).
Fluorophosphoranes Chemistry
- Synthesis and Properties of Fluoro-1,2,4-phosphadiazetidin-3-ones: Research into related fluorinated compounds includes the development of novel heterocyclic fluorophosphoranes, illustrating the compound's relevance in the exploration of new chemical entities with potential applications in materials science and as intermediates in organic synthesis (Dunmur & Schmutzler, 1971).
Anticancer Agents
- Potential Anticancer Activity: Structurally similar ureas have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells, indicating the potential of such compounds in cancer research (Gaudreault et al., 1988).
Crystallography and Molecular Conformation
- X-ray Crystallography Studies: The structural characterization of related compounds through X-ray crystallography provides insights into their molecular conformation and potential interactions in solid-state, which is essential for the design of compounds with specific properties (Sharma et al., 2016).
Psoriasis Drug Discovery
- Psoriasis Treatment: Research has identified similar compounds as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), demonstrating significant antipsoriatic effects in animal models. This suggests the potential of structurally related chemicals in developing treatments for autoimmune diseases like psoriasis (Li et al., 2016).
properties
IUPAC Name |
1-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F4N2O2/c21-16-6-4-14(5-7-16)19(8-10-28-11-9-19)13-25-18(27)26-17-3-1-2-15(12-17)20(22,23)24/h1-7,12H,8-11,13H2,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNYHMJFGUQCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

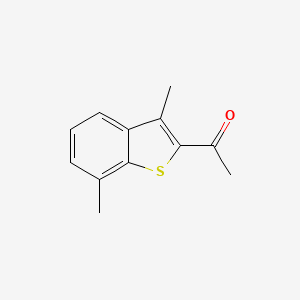
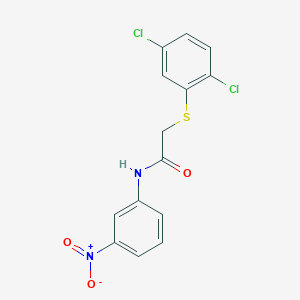
![N-mesityl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
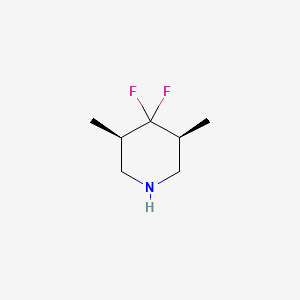
![N-[1-[(2-Fluorophenyl)methyl]imidazol-2-yl]prop-2-enamide](/img/structure/B2548268.png)
![4-[(Z)-3-(4-chloro-2-methoxy-5-methylanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2548269.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2548272.png)


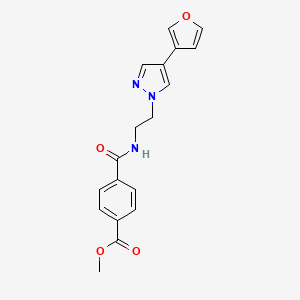
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-naphthamide](/img/structure/B2548276.png)

